Rhenium, tetramethyloxo-

Description

Significance of Rhenium in Organometallic Catalysis

Rhenium has emerged as a significant player in the field of organometallic catalysis. tum.de Its compounds have demonstrated remarkable efficacy as catalysts in a variety of important organic transformations. Platinum-rhenium alloys, for instance, are crucial in the petrochemical industry for the reforming of petroleum feedstocks. chemistrycool.com

In homogeneous catalysis, organorhenium compounds are particularly noted for their role in oxidation and metathesis reactions. A prominent example is methylrhenium trioxide (MTO), which has been extensively studied as a catalyst for a range of oxidative processes. acs.org Rhenium catalysts are also highly effective in hydrogenation reactions, which are vital in upgrading crude oil and in the production of fine chemicals. chemistrycool.com The catalytic activity of rhenium is often attributed to its ability to exist in multiple oxidation states and its strong affinity for oxygen and other electronegative elements, which allows it to participate effectively in catalytic cycles. samaterials.com Furthermore, rhenium-based complexes are being explored for the electrochemical reduction of carbon dioxide. acs.org

Overview of High-Oxidation-State Organorhenium Complexes

A noteworthy feature of organorhenium chemistry is the stability of complexes where the rhenium center is in a high formal oxidation state. tum.de While organometallic compounds of many transition metals are most stable in low oxidation states, rhenium readily forms stable compounds in oxidation states such as +4, +6, and +7. samaterials.com These high-valent organorhenium complexes often feature strong σ- and π-donor ligands, such as oxides and nitrides, which help to stabilize the electron-deficient metal center. researchgate.net

The study of these high-oxidation-state complexes is not merely of academic interest; they are implicated as key intermediates in various catalytic processes. researchgate.net The reactivity of these complexes is a subject of ongoing research, with a focus on their potential applications in synthesis and catalysis. tum.de The ability of ligands to stabilize high oxidation states is a critical factor in the design of new organometallic compounds with desired properties. researchgate.net

Historical Context of Tetramethyloxorhenium Research

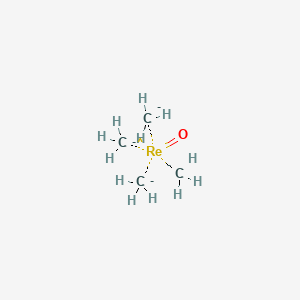

Within the landscape of high-valent organorhenium chemistry, tetramethyloxorhenium(VI), with the chemical formula (CH₃)₄ReO, stands out as a significant compound. Its discovery was a notable advancement in the field, providing a rare example of a stable, high-oxidation state metal alkyl complex.

The first synthesis and characterization of tetramethyloxorhenium(VI) were reported in the scientific literature as a result of the reaction between either oxotrichlorobis(triphenylphosphine)rhenium(V) or oxotetrachlororhenium(VI) with methyl-lithium. rsc.orgrsc.org This research yielded an air-sensitive, yet thermally very stable, red-purple crystalline solid. rsc.orgrsc.org Spectroscopic and other analytical studies confirmed the identity of the compound as ReOMe₄. rsc.orgrsc.org

Tetramethyloxorhenium(VI) is a paramagnetic d¹ alkyl complex. rsc.org Structural studies, including X-ray crystallography, have revealed that the molecule possesses a square-based pyramidal geometry. rsc.org The investigation into its photochemistry has also been a subject of research. rsc.org The existence and relative stability of tetramethyloxorhenium(VI) have provided valuable insights into the bonding and properties of high-valent organometallic species.

| Property | Description |

| Chemical Formula | (CH₃)₄ReO |

| Oxidation State of Re | +6 |

| Electron Configuration | d¹ |

| Physical Appearance | Red-purple crystalline solid |

| Stability | Air-sensitive but thermally stable |

| Molecular Geometry | Square-based pyramidal |

| Magnetic Property | Paramagnetic |

| Synthesis Precursors | Oxotrichlorobis(triphenylphosphine)rhenium(V) or Oxotetrachlororhenium(VI) and Methyl-lithium |

Properties

CAS No. |

53022-70-1 |

|---|---|

Molecular Formula |

C4H12ORe-4 |

Molecular Weight |

262.34 g/mol |

InChI |

InChI=1S/4CH3.O.Re/h4*1H3;;/q4*-1;; |

InChI Key |

WHOGZALXYHPJCQ-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].O=[Re] |

Origin of Product |

United States |

Structural Characterization and Spectroscopic Analysis of Tetramethyloxorhenium Complexes

Advanced Diffraction Techniques for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.eduuni-ulm.deuhu-ciqso.es This method has been instrumental in determining the solid-state structure of tetramethyloxorhenium(VI).

A study conducted at 150 K revealed that (CH₃)₄ReO crystallizes to form molecules with a square-based pyramidal skeleton. rsc.org This geometry is characterized by the rhenium atom at the apex of the pyramid, bonded to an oxygen atom, with the four methyl groups forming the square base. The molecular dimensions determined in the solid state by X-ray diffraction are very similar to those observed in the gas phase. rsc.orgresearchgate.net

| Selected Bond Lengths (Å) | Value | **Selected Bond Angles (°) ** | Value |

| Re=O | 1.659(4) | O-Re-C | 106.8(2) |

| Re-C | 2.119(4) | C-Re-C | 81.3(2), 146.4(2) |

| Re-C-H (avg) | 110 | ||

| Table 1: Key structural parameters of (CH₃)₄ReO determined by single-crystal X-ray diffraction at 150 K. Data sourced from Morris et al. (2002). rsc.org |

The crystal structure analysis provides a definitive picture of the molecule's arrangement in the solid state, confirming the C₄ᵥ symmetry. rsc.org

Gas Electron Diffraction for Molecular Structure Determination

Gas electron diffraction (GED) is a technique used to determine the structure of molecules in the gas phase, free from the intermolecular forces present in crystals. wikipedia.org For tetramethyloxorhenium(VI), GED studies have been crucial in confirming its molecular geometry.

The gas-phase electron diffraction data for (CH₃)₄ReO, recorded at a nozzle temperature of approximately 30°C, are consistent with a molecule possessing C₄ᵥ symmetry. researchgate.net This finding aligns with the square-pyramidal structure observed in the solid state. The least-squares refinement of the GED data provided the following key structural parameters:

| Parameter | Value (Å or °) |

| r(Re=O) | 1.666(5) |

| r(Re-C) | 2.115(4) |

| r(C-H) | 1.112(5) |

| ∠(O-Re-C) | 105.0(4) |

| ∠(Re-C-H) | 110.0(1.2) |

| Table 2: Molecular dimensions of (CH₃)₄ReO in the gas phase determined by Gas Electron Diffraction. Data sourced from Haaland et al. (1994). researchgate.net |

The close agreement between the solid-state and gas-phase structures indicates that the molecular geometry of tetramethyloxorhenium(VI) is largely unaffected by crystal packing forces. rsc.orgresearchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. su.senih.govmdpi.com These methods are highly sensitive to the molecular structure and bonding, providing a characteristic "fingerprint" for a given compound. su.se

Infrared (IR) Spectroscopic Measurements

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. vscht.cz The IR spectrum of tetramethyloxorhenium(VI) has been extensively studied to identify its characteristic vibrational frequencies. rsc.orgrsc.org

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the Re=O stretching vibration. Other significant bands are associated with the stretching and deformation modes of the methyl groups and the Re-C bonds.

| Vibrational Mode | Frequency (cm⁻¹) |

| ν(Re=O) | 993 |

| νₐₛ(CH₃) | 2970 |

| νₛ(CH₃) | 2885 |

| δₐₛ(CH₃) | 1438 |

| δₛ(CH₃) | 1238 |

| ρ(CH₃) | 887 |

| ν(Re-C) | 545 |

| Table 3: Characteristic infrared absorption frequencies for (CH₃)₄ReO isolated in an argon matrix. Data sourced from Morris et al. (2002). rsc.org |

These vibrational assignments are supported by isotopic substitution studies and theoretical calculations, providing a comprehensive understanding of the molecule's vibrational dynamics. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. mst.or.jpspectroscopyonline.comrsc.org While less commonly reported for tetramethyloxorhenium(VI) than IR spectroscopy, Raman data provides valuable information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum.

Resonance Raman spectra have been reported in the study of tetramethyloxorhenium(VI). oa.mg This technique can enhance the signals of vibrations coupled to electronic transitions, offering specific insights into the molecule's electronic and vibrational structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. ebsco.comnih.gov It provides information about the chemical environment of specific nuclei, such as ¹H and ¹³C.

For the paramagnetic (CH₃)₄ReO complex, the presence of the unpaired electron significantly influences the NMR spectrum, leading to broadened signals and large chemical shifts. Despite these challenges, NMR spectra have been reported and provide valuable characterization data. rsc.orgscispace.com The study of related diamagnetic rhenium-oxo species, often formed from reactions involving tetramethyloxorhenium(VI), relies heavily on NMR for structural determination. scispace.com The analysis of chemical shifts and coupling constants in these related compounds helps to build a more complete picture of the chemistry of rhenium alkyls. scispace.com

Proton (¹H) NMR Analysis

The analysis of tetramethyloxorhenium(VI), a d¹ paramagnetic compound, by proton nuclear magnetic resonance (¹H NMR) spectroscopy presents significant challenges. Paramagnetic centers dramatically influence NMR spectra, typically causing extensive line broadening and large chemical shifts, which can render the signals undetectable or difficult to interpret under standard solution-state NMR conditions.

Due to the presence of the unpaired electron in the rhenium(VI) center, the ¹H NMR signals of the methyl protons in tetramethyloxorhenium are generally not reported in the literature with the precision typical for diamagnetic compounds. The rapid electronic relaxation and the hyperfine coupling between the unpaired electron and the protons lead to extremely broad resonance lines, obscuring the fine details of the chemical environment. While NMR data for related diamagnetic rhenium oxo-alkyl complexes like trimethyldioxorhenium(VII) are available, direct and well-resolved ¹H NMR data for tetramethyloxorhenium(VI) is conspicuously absent from typical spectroscopic reports. researchgate.net

Table 1: ¹H NMR Data for Tetramethyloxorhenium(VI)

| Parameter | Value | Notes |

|---|

Carbon (¹³C) NMR Analysis

Similar to ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy of tetramethyloxorhenium(VI) is complicated by its paramagnetic nature. The interaction of the ¹³C nuclei with the unpaired electron on the rhenium(VI) center results in significant line broadening and shifts, making the acquisition of high-resolution spectra difficult. Consequently, specific chemical shift values for the methyl carbons in tetramethyloxorhenium(VI) are not found in standard literature. bhu.ac.inudel.edu

While solid-state ¹³C NMR techniques, such as cross-polarization magic-angle spinning (CP-MAS), can be employed for paramagnetic species, specific data for isolated tetramethyloxorhenium(VI) is not available in the provided resources. For comparison, studies on related supported species like methyltrioxorhenium on alumina (B75360) have utilized such techniques to characterize surface-adsorbed species. researchgate.net

Table 2: ¹³C NMR Data for Tetramethyloxorhenium(VI)

| Parameter | Value | Notes |

|---|

Other Relevant NMR Nuclei (e.g., ¹⁷O, ⁵¹V)

The most relevant other nucleus for tetramethyloxorhenium(VI) would be Oxygen-17 (¹⁷O). However, ¹⁷O NMR spectroscopy is inherently challenging for several reasons. First, the natural abundance of ¹⁷O is very low (0.037%). rsc.org Second, it is a quadrupolar nucleus (I = 5/2), which leads to broad resonance lines due to interactions with the electric field gradient at the nucleus. rsc.orgnih.gov

These intrinsic challenges are severely compounded by the paramagnetic nature of the tetramethyloxorhenium(VI) complex. The presence of the unpaired electron would cause further extreme broadening of the already wide ¹⁷O signal, making its detection and analysis exceptionally difficult. As a result, there are no reported ¹⁷O NMR data for tetramethyloxorhenium(VI) in the scientific literature found. Studies on other oxo-metal complexes often require isotopic enrichment to obtain meaningful spectra, a step not reported for this specific compound. rsc.orgnationalmaglab.org

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides valuable insights into the electronic structure of molecules by measuring the ionization energies required to remove electrons from their molecular orbitals. libretexts.orglibretexts.org The photoelectron spectrum of tetramethyloxorhenium(VI), (CH₃)₄ReO, has been subject to detailed study and reassignment based on density functional theory (DFT) calculations. rsc.org These studies provide a more accurate picture of the molecule's orbital energies.

The analysis helps in understanding the bonding character, particularly the influence of the metal 5d orbitals. The ionization energies for (CH₃)₄ReO have been predicted and assigned as detailed in the table below.

Table 3: Predicted Ionization Energies for Tetramethyloxorhenium(VI)

| Ionization Energy (eV) | Orbital Assignment | Description |

|---|---|---|

| 7.85 | 1a₂ | Non-bonding orbital |

| 8.87 | 8e | Re-C bonding orbital |

| 10.15 | 7e | Re=O π-bonding orbital |

| 11.23 | 10a₁ | Re=O σ-bonding orbital |

| 12.19 | 2b₂ | C-H bonding orbital |

| 12.23 | 2b₁ | C-H bonding orbital |

Data sourced from DFT calculations and reassigned spectra. rsc.org

Cryogenic Matrix Isolation Studies

Cryogenic matrix isolation is a powerful technique used to trap and study reactive molecules and photochemical intermediates at very low temperatures. fu-berlin.de In this method, molecules are suspended in a solid, inert matrix, such as a noble gas (e.g., argon), which prevents diffusion and bimolecular reactions. fu-berlin.de

The photochemistry of tetramethyloxorhenium(VI) has been investigated by isolating the compound in a solid argon matrix and irradiating it with broad-band UV-visible light (200 ≤ λ ≤ 800 nm). rsc.org These experiments reveal that the primary photochemical reaction is the elimination of a methane (B114726) molecule. This process leads to the formation of a novel methylidene-rhenium(VII) compound, H₂C=Re(CH₃)₂O. rsc.org

The identity of this photoproduct was confirmed through infrared (IR) spectroscopy by comparing the experimental vibrational spectra with those predicted by DFT calculations for the proposed species. rsc.org Experiments using the deuterated analogue, (CD₃)₄ReO, were also performed to support the spectral assignments. rsc.org Continued photolysis suggests the possibility of a secondary reaction, likely forming a bis(methylidene) derivative. rsc.orgresearchgate.net This technique provides a clear pathway to generate and characterize highly reactive organometallic intermediates that would be unstable under normal conditions. nih.govuc.ptnih.gov

Reactivity and Mechanistic Investigations of Tetramethyloxorhenium Chemistry

Ligand Exchange Reactions

Ligand exchange, or substitution, is a fundamental class of reactions for organometallic compounds, involving the replacement of one ligand by another without a change in the metal's oxidation state. libretexts.org The mechanisms of these reactions are diverse and can be broadly categorized as associative, dissociative, or interchange pathways, which exist on a mechanistic continuum. youtube.com

The feasibility and rate of a ligand substitution reaction are governed by thermodynamic and kinetic factors, respectively. libretexts.orgualberta.ca

Kinetics relates to the reaction rate and the pathway taken to reach equilibrium, which is dictated by the activation energy (Ea) of the rate-determining step. ualberta.cainorgchemres.org Complexes are described as kinetically labile if they exchange ligands rapidly (half-life < 30 seconds) or kinetically inert if substitution is slow. ualberta.calibretexts.org There is no inherent correlation between thermodynamic stability and kinetic lability. ualberta.ca For example, the [Ni(CN)₄]²⁻ complex is thermodynamically very stable but kinetically labile, exchanging ligands within milliseconds. ualberta.calibretexts.org Conversely, the [Co(NH₃)₆]³⁺ ion is thermodynamically unstable in acidic solution but kinetically inert, with substitution taking days to complete. ualberta.ca

Reaction kinetics are frequently studied to elucidate the underlying mechanism. libretexts.orgionicviper.org The rate law, which describes the relationship between reactant concentrations and the reaction rate, provides critical mechanistic insight. ualberta.calibretexts.org For instance, a rate that depends on the concentration of both the metal complex and the incoming ligand (second-order kinetics) is characteristic of an associative pathway. libretexts.orglibretexts.org In contrast, a rate that is dependent only on the concentration of the starting metal complex (first-order kinetics) points to a dissociative mechanism. libretexts.org

Table 1: General Kinetic and Thermodynamic Characteristics of Ligand Substitution Mechanisms

| Mechanism | Rate Law | Activation Entropy (ΔS‡) | Key Characteristics |

|---|---|---|---|

| Associative (A) | Rate = k[Complex][Incoming Ligand] | Negative | Intermediate has an increased coordination number. Common for coordinatively unsaturated complexes. libretexts.orgosti.gov |

| Dissociative (D) | Rate = k[Complex] | Positive | Intermediate has a reduced coordination number. Common for coordinatively saturated or sterically crowded complexes. libretexts.orgchemguide.co.uk |

The mechanism of a ligand substitution reaction is largely influenced by the electron count and coordination number of the metal complex. mdpi.com

A dissociative mechanism (D) is a two-step process analogous to an Sₙ1 reaction. chemguide.co.uk First, the leaving ligand departs, forming a coordinatively unsaturated intermediate with a lower coordination number. libretexts.orglibretexts.org In the second, typically fast, step, the incoming ligand coordinates to this intermediate. researchgate.net This pathway is common for coordinatively saturated 18-electron complexes, as an associative step would require forming an unstable 20-electron intermediate. mdpi.comresearchgate.net Steric crowding at the metal center can favor a dissociative pathway, as the departure of a ligand relieves steric strain. chemguide.co.uk The rate-determining step is the initial dissociation, so the reaction rate is largely independent of the nature or concentration of the incoming ligand. chemguide.co.uk

An associative mechanism (A) is also a two-step process, but the order of events is reversed. The incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number. libretexts.orgnih.gov Subsequently, the leaving group departs from this intermediate. osti.gov This pathway is characteristic of coordinatively unsaturated complexes, typically those with 16 or fewer valence electrons, as they have an available coordination site to accept the incoming ligand. osti.govmdpi.com The rate of an associative reaction depends on the concentrations of both the metal complex and the incoming ligand. ualberta.ca

For Tetramethyloxorhenium(VI), a d¹ complex with a five-coordinate, square-based pyramidal geometry, the metal center has 13 valence electrons, making it coordinatively unsaturated. mdpi.com Given the availability of an open coordination site, ligand substitution reactions for this complex are predicted to proceed via an associative pathway. osti.govmdpi.com

Oxidation and Reduction Pathways

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species, resulting in a change in the oxidation states of the participating atoms. u-tokyo.ac.jpnih.gov The species that loses electrons is oxidized and is termed the reducing agent, while the species that gains electrons is reduced and is known as the oxidizing agent. u-tokyo.ac.jpnih.gov

Electron transfer (ET) is a fundamental chemical process that underlies a vast array of reactions, from cellular respiration to industrial catalysis. u-tokyo.ac.jptaylorfrancis.com In the context of transition metal complexes, ET can occur through several mechanisms. The process can be influenced by the nature of the ligands, which can insulate the metal center, and the surrounding solvent molecules. mdpi.com In biological systems, ET pathways are highly optimized, with proteins and cofactors evolving to facilitate efficient electron flow over long distances, often between redox centers buried within a protein structure. researchgate.netsavemyexams.combeilstein-journals.org The reactivity of these systems often correlates with the solvent exposure of the redox-active prosthetic groups. The transfer of electrons can be driven by various means, including chemical potential, electrochemical energy, or photochemical energy. savemyexams.com

Rhenium is a transition metal noted for its ability to exist in a wide variety of oxidation states, with known compounds for all states between -3 and +7 (except -2). ualberta.ca The most common and stable oxidation states are +7, +4, and +3. ualberta.ca Tetramethyloxorhenium is a Rhenium(VI) compound. mdpi.com

Redox reactions involving tetramethyloxorhenium would lead to changes in the oxidation state of the central rhenium atom.

Oxidation: Involves the loss of one or more electrons and an increase in oxidation number. libretexts.org Oxidation of the Re(VI) center in tetramethyloxorhenium would likely lead to the highly stable Re(VII) state. For example, studies on other rhenium catalysts have shown that regardless of the initial oxidation state, the final product after reaction under oxidizing conditions is often a perrhenate (B82622) (ReO₄⁻) species, where rhenium is in the +7 state.

Reduction: Involves the gain of one or more electrons and a decrease in oxidation number. libretexts.org Reduction of the Re(VI) center could lead to the common Re(V) or Re(IV) oxidation states. ualberta.ca

The specific products of redox reactions would depend on the nature of the oxidizing or reducing agent and the reaction conditions.

Photochemical Transformations

Photochemistry involves the use of light to initiate chemical reactions. When a molecule absorbs a photon of light, it is promoted to an electronically excited state, which can then undergo transformations not readily accessible under thermal conditions. The energy of the light must be sufficient to induce the desired transformation, such as the breaking of covalent bonds.

The photochemistry of tetramethyloxorhenium(VI), (CH₃)₄ReO, has been investigated using matrix isolation techniques. mdpi.com In these experiments, the compound is trapped in a solid argon matrix at low temperatures and irradiated with broad-band UV-visible light (λ = 200–800 nm). mdpi.com This photoexcitation induces the elimination of a methane (B114726) molecule (CH₄). mdpi.com The primary photoproduct is a novel methylidene-rhenium(VI) compound, H₂C=Re(O)(CH₃)₂. mdpi.com The identity of the products and the reaction pathway were confirmed through parallel experiments using the deuterated analogue, (CD₃)₄ReO. mdpi.com

Table 2: Photochemical Transformation of Tetramethyloxorhenium(VI)

| Reactant | Irradiation Conditions | Primary Photoproducts | Description | Source(s) |

|---|---|---|---|---|

| (CH₃)₄ReO | Broad-band UV-visible light (200 ≤ λ ≤ 800 nm) in solid argon matrix | H₂C=Re(O)(CH₃)₂ + CH₄ | Photoexcitation results in the elimination of methane and the formation of a methylidene-rhenium(VI) compound. | mdpi.com |

Photoexcitation and Tautomerization Reactions

The photochemical behavior of tetramethyloxorhenium(VI), [(CH₃)₄ReO], has been a subject of interest, particularly its reactions in low-temperature matrices. researchgate.netresearchgate.net Photoexcitation of matrix-isolated (CH₃)₄ReO induces a tautomerization reaction. researchgate.net This process involves the transfer of a hydrogen atom from a methyl group to the oxo ligand, leading to the formation of a methylidene-hydroxo complex, H₂C=Re(O)(OH)(CH₃)₂. This transformation is an example of an α-elimination reaction, a fundamental process in organometallic chemistry.

Studies utilizing infrared (IR) spectroscopy have been instrumental in tracking the photochemical reactions of rhenium oxo complexes. researchgate.netresearchgate.net For instance, the photolysis of methyltrioxorhenium(VII), CH₃ReO₃, at approximately 254 nm results in its tautomerization to the methylidene derivative H₂C=Re(O)₂OH. researchgate.net The identification of the products and the elucidation of the reaction mechanism are often supported by density functional theory (DFT) calculations. researchgate.net These computational methods help in assigning the vibrational spectra of the transient species formed during the reaction. researchgate.net

The tautomerization process is not unique to methyl-substituted rhenium oxo complexes. Similar reactivity has been observed for ethyltrioxorhenium(VII), where irradiation leads to the migration of a β-hydrogen atom from the ethyl group. researchgate.net This results in the sequential formation of two tautomers: a weakly OH-bound ethene complex and an η²-coordinated ethene derivative. researchgate.net

These photoinduced tautomerization reactions highlight the lability of the alkyl ligands in these high-oxidation-state rhenium complexes and demonstrate a pathway for the formation of metal-carbon double bonds.

Photoelimination Processes

In addition to tautomerization, photoexcitation of tetramethyloxorhenium(VI) can lead to the elimination of methane (CH₄). vdoc.pub This photoelimination reaction results in the formation of a methylidene complex, H₂C=Re(O)Me₂. This process represents another significant photochemical reaction pathway for this compound, demonstrating the cleavage of a metal-carbon bond and the formation of a new metal-carbon double bond.

The matrix isolation technique has been crucial in observing these transient species. By trapping the photoproducts in an inert gas matrix at low temperatures, their spectroscopic characterization becomes possible. researchgate.netresearchgate.net The photoelimination of methane from (CH₃)₄ReO is a key example of how photochemistry can be used to generate highly reactive organometallic intermediates. vdoc.pub

Reactions with Specific Organic Substrates

The reactivity of tetramethyloxorhenium(VI) extends beyond photochemical transformations to include reactions with various organic and inorganic substrates. ugr.esscispace.com These reactions often involve the methyl groups or the rhenium center itself, leading to the formation of new organorhenium compounds. scispace.com

Interaction with Nucleophiles and Electrophiles

A nucleophile is a chemical species that donates an electron pair to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.com The reactivity of organometallic complexes like tetramethyloxorhenium(VI) can be understood in the context of their interactions with such species.

One notable reaction of tetramethyloxorhenium(VI) is its interaction with trimethylaluminium, an electrophilic reagent. This reaction leads to the formation of hexamethylrhenium(VI), ReMe₆, a paramagnetic d¹ alkyl complex. scispace.com In this process, the trimethylaluminium acts as a methylating agent, transferring methyl groups to the rhenium center.

Tetramethyloxorhenium(VI) also reacts with nitric oxide (NO), which can be considered an electrophile in this context. This reaction results in the formation of cis-trimethyldioxorhenium(VII), ReO₂Me₃. scispace.com Mechanistic studies suggest the involvement of an intermediate with the stoichiometry ReO(CH₃)₃(CH₃NO). scispace.com

Furthermore, reaction with methyllithium, a powerful nucleophile, leads to the formation of the paramagnetic dianion octamethylrhenate(2–), [Re(CH₃)₈]²⁻. thieme-connect.de This demonstrates the ability of the rhenium center in tetramethyloxorhenium(VI) to accept electron density from strong nucleophiles, leading to an increase in its coordination number and a change in its oxidation state.

The interaction with nucleophiles is a fundamental aspect of organic and organometallic chemistry. masterorganicchemistry.comresearchgate.netmedlifemastery.comibchem.com The electron-rich nature of nucleophiles drives their reaction with electron-deficient centers, or electrophiles. libretexts.org In the context of tetramethyloxorhenium(VI), the rhenium atom can act as an electrophilic center, attracting nucleophiles. The outcome of these reactions, whether it be substitution or addition, is a key feature of the compound's chemical reactivity. medlifemastery.comibchem.com

Theoretical and Computational Studies on Tetramethyloxorhenium Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile quantum mechanical method for studying the electronic structure, reactivity, and properties of molecules. nih.govpurdue.edums1p.org Its balance of computational efficiency and accuracy makes it particularly well-suited for the study of transition metal complexes. numberanalytics.com For methylrhenium oxo complexes, DFT has been instrumental in predicting electronic and molecular structures, modeling complex reaction pathways, and analyzing conformational landscapes. acs.orgresearchgate.netrsc.orgmdpi.com

Prediction of Electronic Structures and Ionization Energies

DFT calculations provide an accurate description of the ground-state electronic structure of molecules. researchgate.net For methyltrioxorhenium (MTO), DFT has been used to model its bonding and orbital arrangement, yielding excellent agreement with experimental data from techniques like variable photon energy photoelectron spectroscopy. acs.org The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity, with the HOMO energy correlating to the ionization potential (the energy required to remove an electron). mdpi.com

Studies have shown that the HOMO-LUMO gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net DFT calculations have been employed to determine these values for MTO and related species, providing a theoretical basis for their observed chemical behavior. mdpi.comacs.org The ionization potential, in particular, can be computed with high accuracy using self-interaction-corrected (SIC) DFT methods, which address the self-interaction error that can affect standard DFT functionals. aps.org

| Orbital | Calculated IE (eV) acs.org | Experimental IE (eV) acs.org | Primary Character acs.org |

|---|---|---|---|

| 5e | 12.21 | 12.35 | Re-O π-bonding |

| 4a1 | 12.87 | 13.04 | Re-C σ-bonding |

| 4e | 13.79 | 13.88 | Re-O σ-bonding |

| 1a2 | 14.28 | 14.41 | Non-bonding (Oxygen p) |

| 3e | 16.03 | 16.10 | Oxygen p |

Modeling Reaction Mechanisms and Transition States

A significant application of DFT is the elucidation of reaction mechanisms. acs.orgresearchgate.net By mapping the potential energy surface (PES) of a reaction, DFT can identify intermediates and, crucially, the high-energy transition states that govern reaction rates. purdue.eduresearchgate.net This approach has been extensively used to understand the catalytic activity of MTO in various transformations, including olefin epoxidation, C-H bond activation, and oxygen atom transfer reactions. acs.orgdiva-portal.orgacs.org

For instance, DFT studies on the MTO-catalyzed oxidation of hydrocarbons with hydrogen peroxide have revealed a concerted mechanism involving hydride transfer followed by hydroxide (B78521) rebound, avoiding the formation of ionic intermediates. diva-portal.org In another key reaction, the oxygen insertion into the Re-CH₃ bond to form methanol, DFT calculations identified a "Baeyer-Villiger" type pathway with a calculated activation barrier of 23.3 kcal/mol as the most favorable route. acs.org Similarly, the mechanism for olefin cyclopropanation catalyzed by MTO was computationally found to proceed through a stepwise transfer of a methylene (B1212753) group, a novel finding for d⁰ transition metals. acs.org These computational models provide atomic-level detail that is often inaccessible through experimental means alone. acs.orgosti.gov

Conformational Analysis

Conformational analysis, the study of different molecular shapes arising from bond rotations, is critical for understanding molecular interactions and reactivity. numberanalytics.com While MTO itself is a small, relatively rigid molecule, DFT is used to study the conformational preferences of its adducts and derivatives. For example, DFT calculations have been used to analyze the adducts formed between MTO and various Lewis bases like pyridine. rsc.org These studies help to understand the structural changes upon coordination and their influence on catalytic activity. In more complex chiral oxorhenium(V) complexes, DFT is used to determine the lowest energy configurations and to understand the factors governing their stereochemistry. researchgate.net DFT calculations have also been used to investigate the structures of dimeric methylrhenium(VI) oxides, revealing details such as the tilting of axial methyl groups, which is attributed to a combination of bent Re-C bonds and weak C-H···Re agostic interactions. researchgate.net

Molecular Orbital (MO) Theory Investigations

While often used in conjunction with DFT, molecular orbital (MO) theory provides a qualitative framework for understanding bonding and electronic structure. Approximate MO methods, such as the extended Hückel method, have been applied to understand the electronic properties of MTO and its polymeric forms. researchgate.net MO analysis helps to visualize how atomic orbitals on the rhenium atom and the ligands combine to form the bonding, non-bonding, and anti-bonding orbitals of the complex. For MTO, this analysis highlights the significant σ and π contributions to the strong Re=O bonds and the nature of the Re-C bond. acs.org These investigations provide a conceptual foundation that complements the quantitative results from more rigorous DFT calculations.

Advanced Computational Methods for Spectroscopic Property Prediction

Computational methods are increasingly used to predict and interpret spectroscopic data. Time-dependent density functional theory (TD-DFT) is a powerful extension of DFT used to calculate electronic excitation energies, which correspond to UV-visible absorption spectra. dntb.gov.uamdpi.comamanote.comresearchgate.net

TD-DFT has been successfully applied to MTO and other rhenium complexes to simulate their UV-vis spectra, helping to assign electronic transitions and understand their photochemistry. dntb.gov.ualookchem.com For example, upon photoexcitation, MTO can tautomerize to a methylidene derivative, H₂C=Re(O)₂OH; the properties of this transient species were characterized by comparing experimental IR spectra with those predicted by DFT calculations. researchgate.net Furthermore, relativistic computational methods, which are crucial for heavy elements like rhenium, have been combined with DFT and Hartree-Fock (HF) theory to predict subtle spectroscopic phenomena. rsc.orgrsc.org For instance, two- and four-component relativistic Hamiltonian calculations have been used to predict vibrational frequency differences between enantiomers of chiral oxorhenium(V) complexes, which arise from the fundamental parity-violating weak nuclear force. rsc.orgrsc.org

| Complex/Property | Method | Predicted Value | Experimental Value | Reference |

|---|---|---|---|---|

| MTO Tautomer (H₂C=Re(O)₂OH) ν(Re=CH₂) | DFT | 868 cm⁻¹ | ~898 cm⁻¹ (Ar matrix) | researchgate.net |

| MTO Tautomer (H₂C=Re(O)₂OH) ν(Re-OH) | DFT | 720 cm⁻¹ | 737 cm⁻¹ (Ar matrix) | researchgate.net |

| Chiral Oxorhenium(V) Complex PV Frequency Difference | Relativistic HF | > 1 Hz | (Target for future experiments) | rsc.orgrsc.org |

Organometallic Rhenium Chemistry: Broader Context

Relationship to Other Rhenium Oxidation States

Rhenium is exceptionally versatile, forming compounds in every oxidation state from -3 to +7, with the exception of -2. wikipedia.orgwikipedia.orgwikipedia.org Organometallic derivatives are known for nearly all of these states, showcasing the metal's diverse reactivity. wikipedia.orgthieme-connect.de The compound tetramethyloxorhenium exists with the metal in the +6 oxidation state, a d¹ configuration. rsc.orgrsc.org This high oxidation state is characteristic of many rhenium oxo complexes.

The organometallic chemistry of high-valent rhenium is particularly well-developed. A prominent example is Methylrhenium trioxide (MTO), or CH₃ReO₃, where rhenium is in the +7 oxidation state. wikipedia.orgresearchgate.net MTO is a stable, volatile solid and a versatile catalyst, underscoring the stability of Re-C bonds even at the highest oxidation states. wikipedia.org Rhenium(V) oxo complexes, often bearing alkyl, halide, or alkoxide ligands, represent another significant class of high-valent organorhenium compounds. nih.govacs.orgacs.orgacs.org These Re(V) compounds, along with the Re(VII) MTO, provide a reference for the reactivity and stability of the Re(VI) center in tetramethyloxorhenium.

In contrast, the lower oxidation states are dominated by carbonyl complexes. researchgate.net Dirhenium decacarbonyl, Re₂(CO)₁₀, is a primary starting material in which rhenium is in the 0 oxidation state. wikipedia.org It can be reduced to form Na[Re(CO)₅], where rhenium exists in the -1 state, or oxidized to form complexes like Re(CO)₅Br, with rhenium in the +1 state. wikipedia.orgwikipedia.org This vast range of accessible oxidation states, from the electron-rich carbonyls to the electron-poor high-valent oxo species, is a hallmark of rhenium chemistry.

Table 1: Comparison of Rhenium Oxidation States in Select Organometallic Compounds

| Compound | Rhenium Oxidation State | d-electron Count | Ancillary Ligands |

|---|---|---|---|

| Na[Re(CO)₅] | -1 | d⁸ | Carbonyl |

| Re₂(CO)₁₀ | 0 | d⁷ | Carbonyl |

| Re(CO)₅Br | +1 | d⁶ | Carbonyl, Halide |

| [ReO(OMe)(dpp)Cl₂] | +5 | d² | Oxo, Methoxide, Diimine, Chloride |

| Tetramethyloxorhenium(VI) | +6 | d¹ | Oxo, Methyl |

Note: Data compiled from sources wikipedia.orgwikipedia.orgrsc.orgnih.gov.

Comparative Studies with Other Transition Metal Oxo-Alkyls

High-valent transition metal oxo-alkyls are a crucial class of compounds, often implicated as intermediates in catalytic oxidation reactions. illinois.eduresearchgate.net The properties of tetramethyloxorhenium(VI) are best understood through comparison with analogous complexes of other metals, particularly those in the same group or period.

A direct and informative comparison can be made with its isoelectronic d¹ osmium(VI) analogue, Os(O)(CH₂SiMe₃)₄. illinois.edu Both the rhenium and osmium complexes adopt a square pyramidal geometry in the solid state. rsc.orgillinois.edu However, their reactivity can differ; for instance, studies on related systems show that the choice of metal and ligands significantly influences catalytic activity in processes like olefin metathesis and oxygen atom transfer. researchgate.netyork.ac.uk

The reactivity of high-valent oxo-alkyls is often dominated by the interplay between the metal-oxo and metal-alkyl groups. For example, MTO (Re(VII)) is a renowned catalyst for olefin epoxidation and metathesis. wikipedia.orgacs.org The chemistry of related oxo-alkyls of other metals, such as tungsten and molybdenum, has also been explored in the context of similar catalytic transformations. illinois.eduacs.org Computational studies have been instrumental in understanding the mechanisms of these reactions, which can involve complex intermediates like metallaoxetanes. researchgate.netresearchgate.net The stability and reactivity of tetramethyloxorhenium(VI) contribute to this broader understanding of how high-valent metal centers mediate organic transformations.

Table 2: Comparative Properties of High-Valent Transition Metal Oxo-Alkyls

| Compound | Metal Oxidation State | d-electron Count | Geometry | Key Spectroscopic Data |

|---|---|---|---|---|

| Tetramethyloxorhenium(VI) | Re(VI) | d¹ | Square Pyramidal | ESR spectra reported rsc.org |

| Oxotetrakis(trimethylsilylmethyl)osmium(VI) | Os(VI) | d¹ | Square Pyramidal | NMR and IR data available illinois.edu |

| Methylrhenium trioxide (MTO) | Re(VII) | d⁰ | Tetrahedral | Volatile solid wikipedia.org |

Note: Data compiled from sources wikipedia.orgrsc.orgillinois.eduacs.org.

General Principles of Rhenium-Carbon Bond Chemistry

The formation of stable metal-carbon bonds is a cornerstone of organometallic chemistry. researchgate.net Rhenium forms a diverse array of compounds featuring strong, covalent rhenium-carbon bonds. roaldhoffmann.com These include not only the single (σ) bonds found in alkyl complexes like tetramethyloxorhenium but also multiple bonds, such as the double bonds in carbene complexes and triple bonds in carbyne complexes. researchgate.netresearchgate.net

The Re-C σ-bond in high-valent alkyls is notably stable, a characteristic feature of rhenium chemistry. wikipedia.org This stability is enhanced by the presence of strongly donating ancillary ligands, such as the oxo group, which helps to satisfy the electronic requirements of the high-oxidation-state metal center. The Re-C bond distance in such compounds reflects its covalent character. For instance, in certain rhenium carbides, Re-C bond lengths are around 2.0 Å, comparable to a Re=C double bond, indicating very strong interactions. roaldhoffmann.comd-nb.info

The cleavage of the rhenium-carbon bond is a key step in many of its reactions. Studies on the protolytic cleavage of Re-C bonds in chiral rhenium alkyl complexes have provided fundamental insights into the stereochemistry of these processes. acs.org The principles governing the formation, stability, and reactivity of the Re-C bond in tetramethyloxorhenium are consistent with the broader patterns observed across the vast spectrum of organorhenium chemistry, from simple alkyls and carbonyls to complex catalytic intermediates. researchgate.netresearchgate.netrsc.org

Table 3: Types of Rhenium-Carbon Bonds

| Bond Type | Hybridization | Typical Bond Length (Å) | Example Compound |

|---|---|---|---|

| Re-C (Alkyl) | sp³ | ~2.00 - 2.20 | Tetramethyloxorhenium(VI) |

| Re=C (Carbene) | sp² | ~1.93 | [Re(≡CCMe₃)(=CHCMe₃)(CH₂CMe₃)₂] |

| Re≡C (Carbyne) | sp | ~1.80 | [C₅H₅(CO)₂ReCSi(C₆H₅)₃]⁺ |

Note: Data compiled from sources rsc.orgresearchgate.netresearchgate.netroaldhoffmann.comd-nb.info. Bond lengths are approximate and vary with the specific complex.

Future Research Trajectories and Challenges

Development of Novel Synthetic Strategies

The synthesis of high-valent organorhenium oxides is a cornerstone of their development. While routes to MTO are well-established, the synthesis of polymethylated analogs like "Rhenium, tetramethyloxo-" remains a significant hurdle. wikipedia.orgmdpi.com

Future research will likely focus on:

Stepwise Alkylation: Developing methods for the controlled, sequential addition of methyl groups to a rhenium center without causing the reduction of the metal or decomposition of the product. This would require meticulous control of reaction conditions and the use of specialized alkylating agents.

Ligand-Assisted Synthesis: Employing ancillary ligands to stabilize the highly reactive polymethylated rhenium core. These ligands could sterically protect the methyl groups and electronically stabilize the metal center. rsc.orgrsc.org

Non-Aqueous and Low-Temperature Routes: Exploring synthetic pathways in non-coordinating solvents at low temperatures to prevent the decomposition of thermally sensitive intermediates and products.

A key challenge is the inherent instability of many organometallic compounds, especially those with multiple alkyl groups on a high-valent metal center. Overcoming this will require innovative synthetic approaches that can kinetically and thermodynamically favor the formation of the desired polymethylated oxorhenium species.

Exploration of Undiscovered Reactivity Pathways

The reactivity of organorhenium oxides is rich and varied, encompassing catalysis of oxidations, olefin metathesis, and dehydrations. tum.deuu.nl A compound like "Rhenium, tetramethyloxo-" would be expected to exhibit unique reactivity due to the increased electron density on the rhenium center from the four methyl groups.

Future research directions include:

C-H Activation: Investigating the potential for these electron-rich centers to activate C-H bonds in hydrocarbons, a highly sought-after transformation in chemistry. rsc.org

Reductive Functionalization: Exploring reactions where the rhenium complex acts as a reductant, a pathway less common for the highly oxidized MTO. This could open doors to new types of catalytic cycles.

Polymerization Catalysis: Assessing the ability of polymethylated rhenium oxo complexes to initiate or catalyze polymerization reactions, potentially leading to new materials with unique properties.

The primary challenge in this area is the potential for rapid decomposition pathways that could compete with the desired reactivity. tum.de Understanding and controlling these decomposition routes will be critical to harnessing the synthetic potential of these novel complexes.

Rational Design of Next-Generation Catalytic Systems

The rational design of new catalysts is a major goal in modern chemistry. For organorhenium compounds, this involves tuning the electronic and steric properties of the complex to optimize its performance in a specific reaction. rsc.orgacs.org

Key areas for future research are:

Support and Immobilization: Developing methods to immobilize novel polymethylated rhenium catalysts on solid supports, such as zeolites or metal-organic frameworks. acs.org This can enhance stability, improve recyclability, and in some cases, modify catalytic activity.

Ligand Modification: Systematically varying the ancillary ligands to fine-tune the reactivity of the rhenium center. This could involve the use of chiral ligands to induce enantioselectivity in catalytic reactions.

Synergistic Catalysis: Designing systems where the rhenium complex works in concert with a co-catalyst to achieve transformations that are not possible with either component alone. acs.org

The table below illustrates how ligand modifications can influence the catalytic activity of rhenium-based systems, a principle that would be central to designing catalysts based on "Rhenium, tetramythyloxo-".

| Catalyst Precursor | Co-catalyst/Support | Target Reaction | Key Finding |

| Re2O7 | Al2O3 | Olefin Metathesis | Forms an effective heterogeneous catalyst for metathesis under mild conditions. ethz.ch |

| Methyltrioxorhenium | H2O2 | Epoxidation | Acts as a highly efficient and selective catalyst for the epoxidation of olefins. |

| (C5Me5)ReO3 | None | Olefin Metathesis | Demonstrates that cyclopentadienyl (B1206354) ligands can be used to create stable and active catalysts. |

| ReOx | Y Zeolite | Ethene/2-Butene Cross-Metathesis | Immobilization within a zeolite creates highly active and stable sites for olefin metathesis. acs.org |

A significant challenge will be to develop catalytic systems that are not only active and selective but also robust and resistant to deactivation under demanding reaction conditions.

Advanced Spectroscopic and Computational Approaches

Understanding the structure, bonding, and electronic properties of novel compounds like "Rhenium, tetramethyloxo-" is crucial for their rational development. Advanced spectroscopic and computational techniques are indispensable tools in this endeavor. rsc.orgrsc.orgresearchgate.net

Future research will heavily rely on:

In-situ Spectroscopy: Utilizing techniques like high-resolution NMR, IR, and Raman spectroscopy to monitor the formation and reactivity of these complexes in real-time. This can provide invaluable mechanistic insights.

Advanced Mass Spectrometry: Employing methods like electrospray ionization mass spectrometry (ESI-MS) to characterize reactive intermediates and products in complex reaction mixtures. rsc.org

Computational Chemistry: Using Density Functional Theory (DFT) and other computational methods to predict the stability, structure, and reactivity of hypothetical polymethylated rhenium oxo complexes. acs.org This can guide synthetic efforts and help to interpret experimental results.

The table below summarizes key spectroscopic data for related organorhenium compounds, providing a reference for the characterization of new polymethylated species.

| Compound | Spectroscopic Technique | Key Observation | Reference |

| Methyltrioxorhenium (MTO) | 1H NMR | A sharp singlet for the methyl protons. | wikipedia.org |

| Dirhenium decacarbonyl | IR Spectroscopy | Characteristic C-O stretching frequencies for the carbonyl ligands. | wikipedia.org |

| [ReCl(CO)3(terpy-κ2N)] | X-ray Crystallography | Reveals a bidentate coordination mode of the terpyridine ligand. mdpi.com | mdpi.com |

| [ReO(Ph–ON2S)]- | Electrospray Mass Spectrometry | Confirms the formation of the monoanionic complex. rsc.org | rsc.org |

A major challenge is the transient nature of many of the key intermediates in the synthesis and reactivity of these compounds. Combining multiple spectroscopic and computational techniques will be essential to build a comprehensive picture of their chemical behavior.

Q & A

Q. What metadata standards are critical for sharing computational datasets on rhenium tetramethyloxo- reaction pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.